molecular formula C22H20N2O2S2 B2412722 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide CAS No. 886960-11-8

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide

Cat. No.: B2412722
CAS No.: 886960-11-8
M. Wt: 408.53
InChI Key: DMDOBIMOOMCCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzothiazole moiety linked to a thiophene ring, which is further connected to an ethoxybenzamide group.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrobenzothiazoles

    Substitution: Various substituted benzamides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide stands out due to its unique combination of a benzothiazole and thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-4-26-16-11-9-15(10-12-16)20(25)24-22-19(13(2)14(3)27-22)21-23-17-7-5-6-8-18(17)28-21/h5-12H,4H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDOBIMOOMCCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.